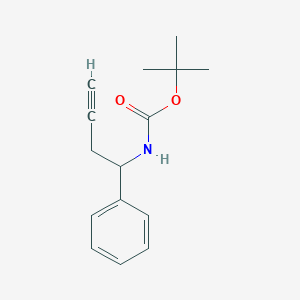
Tert-butyl (1-phenylbut-3-yn-1-yl)carbamate
Overview
Description
Tert-butyl (1-phenylbut-3-yn-1-yl)carbamate is an organic compound with the molecular formula C15H21NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a phenylbut-3-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-phenylbut-3-ynylcarbamate typically involves the reaction of tert-butyl carbamate with 1-phenylbut-3-ynyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for tert-butyl 1-phenylbut-3-ynylcarbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-phenylbut-3-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenylbut-3-ynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Substitution: Nucleophiles like sodium azide (NaN) or thiols (R-SH) can be used under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylbut-3-ynyl group.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (1-phenylbut-3-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-phenylbut-3-ynylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-(1-phenylbut-3-ynyl)carbamate |
InChI |
InChI=1S/C15H19NO2/c1-5-9-13(12-10-7-6-8-11-12)16-14(17)18-15(2,3)4/h1,6-8,10-11,13H,9H2,2-4H3,(H,16,17) |
InChI Key |
MBOWKSVUFVQGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














